2-Methyl-decahydroisoquinolin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-amine |
InChI |
InChI=1S/C10H20N2/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h8-10H,2-7,11H2,1H3 |
InChI Key |
ZLNQAUZIIMMMAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C1)CCCC2N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl Decahydroisoquinolin 5 Amine and Its Analogues
Established Synthetic Routes for the Decahydroisoquinoline (B1345475) Core
The decahydroisoquinoline scaffold is a common motif in numerous natural products and pharmacologically active compounds. tcichemicals.com Its synthesis is well-established and can be achieved through various methods, primarily involving the reduction of partially or fully unsaturated isoquinoline (B145761) precursors.
The synthesis of the decahydroisoquinoline core often commences with the preparation of a more accessible precursor, such as a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. These intermediates can be synthesized through several classical methods, including the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.
For the synthesis of a 2-methyl-1,2,3,4-tetrahydroisoquinoline (B154532) precursor, a suitable N-methylated β-arylethylamine would be the starting material of choice. The general synthetic approach is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | β-Phenylethylamine | Formaldehyde (B43269), Formic acid (Eschweiler-Clarke reaction) | N,N-Dimethyl-β-phenylethylamine |
| 2 | N,N-Dimethyl-β-phenylethylamine | Acetaldehyde, Acid catalyst | 2-Methyl-1,2,3,4-tetrahydroisoquinoline |
An alternative and widely used method for the synthesis of the tetrahydroisoquinoline ring is the Bischler-Napieralski reaction, followed by reduction. This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.
The crucial step in forming the decahydroisoquinoline core is the complete saturation of the isoquinoline or tetrahydroisoquinoline ring system. This is typically achieved through catalytic hydrogenation. gatech.edugatech.edu
Catalytic Hydrogenation:
The choice of catalyst and reaction conditions is critical to achieve complete reduction of the aromatic ring. Platinum-based catalysts, such as platinum oxide (Adams' catalyst), are often effective for the hydrogenation of the quinoline (B57606) ring system. gatech.edu The reaction is typically carried out in an acidic medium, such as acetic acid, under hydrogen pressure.
| Precursor | Catalyst | Solvent | Conditions | Product |
| Isoquinoline | Platinum Oxide (PtO2) | Acetic Acid | 3-4 atm H2, room temperature | Decahydroisoquinoline gatech.edu |
| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | Rhodium on carbon | Ethanol | High pressure H2, elevated temperature | 2-Methyl-decahydroisoquinoline |
The hydrogenation of isoquinoline itself can lead to a mixture of cis and trans isomers of decahydroisoquinoline. tcichemicals.com The stereochemical outcome can be influenced by the catalyst, solvent, and reaction conditions.
Stereoselective Synthesis Approaches
Controlling the stereochemistry of the decahydroisoquinoline core is essential, as different stereoisomers can exhibit distinct biological activities. There are four possible stereoisomers for the parent decahydroisoquinoline, arising from the configuration at the two bridgehead carbons (4a and 8a). tcichemicals.com
The diastereoselectivity of the hydrogenation process can be influenced by the substrate and the reaction conditions. For instance, the hydrogenation of substituted tetrahydroisoquinolines can proceed with a degree of diastereoselectivity, favoring the formation of one diastereomer over the other. The cis-fused decahydroisoquinoline is often the thermodynamically more stable isomer.
Methods to achieve diastereoselective synthesis often involve the use of chiral auxiliaries or substrate-controlled reactions where existing stereocenters direct the approach of the reagent.
Enantioselective synthesis aims to produce a single enantiomer of the desired compound. This can be achieved through several strategies:
Asymmetric Catalysis: The use of chiral catalysts in hydrogenation or other key bond-forming reactions can induce enantioselectivity. For example, asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines using chiral rhodium or iridium complexes can provide enantiomerically enriched tetrahydroisoquinolines, which can then be further reduced. mdpi.comnih.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or terpenes, to construct the chiral decahydroisoquinoline framework.
Resolution: A racemic mixture of decahydroisoquinoline derivatives can be separated into its individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent.
Functional Group Introduction and Modification at the 5-Amine Position
Introducing an amine group at the C5 position of the decahydroisoquinoline ring is a challenging yet crucial step in the synthesis of 2-Methyl-decahydroisoquinolin-5-amine. Since direct amination of the saturated ring is difficult, indirect methods are generally employed. These strategies often involve the introduction of a precursor functional group at the C5 position of an isoquinoline or tetrahydroisoquinoline intermediate, followed by reduction of the ring system and conversion of the precursor to an amine.
One plausible strategy involves the synthesis of a decahydroisoquinoline derivative bearing a carboxylic acid or a related functional group at the C5 position. This can then be converted to the desired amine via several classical rearrangement reactions.
Potential Synthetic Pathways for Introducing the 5-Amine Group:
Via Curtius Rearrangement: nih.govnih.govwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This method involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the primary amine.
| Starting Material | Key Reagents | Intermediate | Product |
| Decahydroisoquinoline-5-carboxylic acid | 1. Thionyl chloride (SOCl2) 2. Sodium azide (NaN3) | Decahydroisoquinoline-5-carbonyl azide | This compound (after N-methylation) |
Via Hofmann Rearrangement: tcichemicals.commasterorganicchemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction converts a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate.
| Starting Material | Key Reagents | Intermediate | Product |
| Decahydroisoquinoline-5-carboxamide | Bromine (Br2), Sodium hydroxide (B78521) (NaOH) | Isocyanate | This compound (after N-methylation) |
Via Schmidt Reaction: wikipedia.orgchimia.chbyjus.comlibretexts.orgorganic-chemistry.org This reaction allows for the conversion of a carboxylic acid directly to an amine using hydrazoic acid in the presence of a strong acid.
| Starting Material | Key Reagents | Intermediate | Product |
| Decahydroisoquinoline-5-carboxylic acid | Hydrazoic acid (HN3), Sulfuric acid (H2SO4) | Protonated isocyanate | This compound (after N-methylation) |
An alternative approach would be to introduce a nitro group at the 5-position of the isoquinoline ring, which can then be reduced to an amine. The subsequent hydrogenation of the entire ring system would yield the desired decahydroisoquinolin-5-amine.
| Step | Reaction | Reagents and Conditions |
| 1 | Nitration of Isoquinoline | Nitrating mixture (HNO3/H2SO4) |
| 2 | Reduction of Nitro Group | Catalytic hydrogenation (e.g., Pd/C, H2) or metal/acid (e.g., Sn/HCl) |
| 3 | Full Reduction of the Ring | High-pressure catalytic hydrogenation (e.g., Rh/C) |
Finally, the N-methylation of the resulting decahydroisoquinolin-5-amine can be achieved using standard procedures, such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or by reaction with a methylating agent like methyl iodide.
Amination Strategies for Decahydroisoquinoline Scaffolds
The introduction of an amino group onto the saturated carbocyclic ring of a decahydroisoquinoline can be achieved through several methodologies. The most prevalent and practical approach involves the transformation of a ketone precursor, while more advanced methods target direct C-H bond functionalization.
Reductive Amination of Ketones: The most common and reliable strategy for synthesizing the target compound is the reductive amination (also known as reductive alkylation) of a 2-Methyl-decahydroisoquinolin-5-one intermediate. This two-step, often one-pot, process first involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an imine intermediate. This intermediate is then reduced in situ to the final primary amine. wikipedia.orgmasterorganicchemistry.com
The choice of reducing agent is critical and influences the reaction conditions and selectivity.
Catalytic Hydrogenation: A greener alternative involves the use of molecular hydrogen (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orgyoutube.com This method is highly atom-economical, producing only water as a byproduct, but may require higher pressures and temperatures and can sometimes lead to the reduction of other functional groups.
Direct C-H Amination: Direct replacement of a C-H bond with a C-N bond is a highly desirable and atom-economical strategy. For saturated systems like decahydroisoquinoline, this remains a significant challenge due to the inert nature of sp³ C-H bonds. However, advances in catalysis have provided pathways for such transformations, often through intramolecular reactions. The Hoffmann-Löffler-Freytag reaction, for instance, allows for the amination of a remote C-H bond (typically at the δ-position) via a nitrogen-centered radical, showcasing the potential for regioselective C-H amination in forming heterocyclic rings. wordpress.comwikipedia.org Modern transition-metal-catalyzed reactions, using rhodium or iron, have also been developed for intramolecular C(sp³)–H amination of substrates like carbamates and azides to form saturated N-heterocycles. nih.govresearchgate.netsigmaaldrich.com While applying these methods for intermolecular amination at a specific site on the decahydroisoquinoline core is complex, they represent a frontier in synthetic methodology.
| Strategy | Description | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination (Hydride) | One-pot reaction of a ketone with an amine source, followed by reduction. | NH₃, NaBH₃CN, NaBH(OAc)₃ | Mild conditions, high functional group tolerance. masterorganicchemistry.com | Poor atom economy, generates stoichiometric waste. wikipedia.org |
| Reductive Amination (Catalytic) | Reaction of a ketone with an amine source under a hydrogen atmosphere with a metal catalyst. | NH₃, H₂, Pd/C, Raney Ni | High atom economy, water is the only byproduct. wikipedia.org | Requires specialized equipment (hydrogenator), potential for over-reduction. |
| Direct C-H Amination | Direct conversion of a C-H bond to a C-N bond. | Transition metal catalysts (Rh, Fe), photolysis. | Potentially the most atom-economical and step-efficient route. nih.govsigmaaldrich.com | Challenging for intermolecular reactions on unactivated C-H bonds; issues with regioselectivity. |
Regioselective Functionalization Techniques
Achieving regioselectivity—the ability to functionalize a specific position on the molecule—is paramount in the synthesis of this compound. The primary challenge lies in differentiating the various C-H bonds on the saturated carbocyclic portion of the scaffold.
More advanced strategies aim for direct, regioselective C-H functionalization, which avoids the need for pre-functionalized substrates.
Directed C-H Functionalization: This approach involves using a directing group attached to the molecule to guide a catalyst to a specific C-H bond. While highly developed for aromatic systems, its application to remote positions on saturated rings is less common and represents a significant synthetic challenge.
Radical-Mediated Amination: Reactions like the Hofmann-Löffler-Freytag cyclization demonstrate inherent regioselectivity, favoring a 1,5-hydrogen atom transfer to form a six-membered transition state. wikipedia.org This allows for the specific amination of the δ-carbon relative to the nitrogen atom. Adapting such a strategy for the decahydroisoquinoline system could, in principle, provide a pathway for regioselective functionalization.
Photoredox Catalysis: Recent developments in photoredox catalysis have enabled the functionalization of remote C-H bonds. For example, methods for the β-functionalization of saturated aza-heterocycles have been developed by first generating an ene-carbamate intermediate, which is then functionalized. nih.gov Extending this logic to achieve selective functionalization at the C5 position would require overcoming challenges related to controlling the initial dehydrogenation step.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. unibo.it Key considerations include maximizing atom economy, selecting safer solvents, and minimizing waste. unibo.it
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept pioneered by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%.
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 pearson.com
When applied to the synthesis of this compound, different amination strategies yield vastly different atom economies.
Addition and Rearrangement Reactions: These reactions are inherently atom-economical as all reactant atoms are incorporated into the product. A hypothetical direct C-H amination using ammonia, if feasible, would approach 100% atom economy.
Substitution and Elimination Reactions: These reactions generate byproducts and thus have lower atom economies. The reductive amination of a ketone using a stoichiometric hydride reagent like sodium triacetoxyborohydride (B8407120) is a prime example. Although the reaction yield may be high, a significant mass of the reactants becomes inorganic waste.
| Reaction Type | General Equation | Theoretical Atom Economy | Byproducts | Green Chemistry Assessment |
|---|---|---|---|---|
| Catalytic Hydrogenation | R₂C=O + NH₃ + H₂ → R₂CHNH₂ + H₂O | High | Water | Excellent; catalytic process with a benign byproduct. wikipedia.org |
| Hydride Reduction | 3 R₂C=O + 3 NH₃ + NaBH(OAc)₃ → 3 R₂CHNH₂ + NaB(OH)(OAc)₃ + 3 H₂O (simplified) | Low | Boron salts, acetate (B1210297) salts | Poor; uses a stoichiometric reagent that generates significant inorganic waste. wikipedia.org |
| Direct C-H Amination (hypothetical) | R-H + NH₃ → R-NH₂ + H₂ | Very High | Hydrogen gas | Ideal; highly efficient if a suitable catalyst can be developed. |
Solvent Selection and Waste Minimization in Decahydroisoquinoline Synthesis
Solvent Selection: Traditional solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are effective but are now recognized as hazardous and are being replaced by greener alternatives. researchgate.net For amine synthesis, including reductive amination and amide couplings, several bio-based or less toxic solvents have emerged.
Recommended Solvents: Water, ethanol, isopropanol, and ethyl acetate are considered green solvents due to their low toxicity and environmental impact.
Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™, are gaining traction as replacements for dipolar aprotic solvents like DMF. rsc.org
Novel Media: Deep eutectic solvents (DESs) have been explored as environmentally benign substitutes that can act as both the solvent and catalyst in some amine syntheses. mdpi.com
Waste Minimization: Minimizing waste is a core principle of green chemistry and is closely linked to both atom economy and solvent selection. Key strategies include:
Catalysis: Using catalytic reagents instead of stoichiometric ones is the most effective way to reduce waste. Recyclable catalysts, such as heterogeneous catalysts (e.g., Pd/C) or specially designed recoverable homogeneous catalysts, further enhance sustainability. unimi.it
Process Intensification: Combining multiple reaction steps into a single, one-pot operation reduces the need for workup and purification steps, which in turn minimizes the consumption of solvents and other materials.
Water Management: While water is a green solvent, aqueous waste streams from workups require treatment. Efficient extraction and product isolation procedures are necessary to minimize the volume and contamination of wastewater.
| Solvent Class | Examples | Typical Use | Green Chemistry Profile |
|---|---|---|---|
| Protic Solvents | Water, Ethanol, Methanol | Reductive amination, purifications | Generally preferred; low toxicity, renewable (ethanol). Methanol is more toxic. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Extractions, reactions requiring aprotic media | Recommended alternatives to THF and dioxane; often derived from renewable sources. researchgate.net |
| Halogenated Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Reductive amination, general synthesis | Hazardous; high environmental persistence and toxicity. To be avoided or replaced. organic-chemistry.org |
| Dipolar Aprotic Solvents | DMF, NMP, DMAc, Cyrene™ | Amide couplings, challenging reactions | DMF, NMP, and DMAc are highly problematic (reprotoxic). Cyrene™ is a viable bio-based alternative. researchgate.netrsc.org |
Derivatization Strategies and Analogue Synthesis
Chemical Transformations of the 2-Methyl-decahydroisoquinolin-5-amine Core
The primary amino group of the this compound scaffold serves as a versatile handle for a variety of chemical modifications, including alkylation, acylation, and the formation of urea and thiourea derivatives.
Alkylation Reactions of the Amino Group
N-alkylation of primary amines is a fundamental transformation in organic synthesis. For a compound like this compound, this reaction introduces alkyl groups to the nitrogen atom of the amino moiety, which can significantly alter the compound's physicochemical properties such as lipophilicity and basicity. Standard alkylation protocols typically involve the reaction of the amine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is crucial to control the degree of alkylation and prevent side reactions.
Table 1: General Alkylating Agents and Conditions
| Alkylating Agent | Base | Solvent | Typical Product |
| Methyl Iodide | K₂CO₃ | Acetonitrile | N-Methylated derivative |
| Ethyl Bromide | Triethylamine | Dichloromethane (B109758) | N-Ethylated derivative |
| Benzyl Bromide | NaH | DMF | N-Benzylated derivative |
Acylation Reactions (e.g., Benzamido Derivatives)
Acylation of the amino group in this compound leads to the formation of amide derivatives. A common example is the synthesis of benzamido derivatives through the reaction with benzoyl chloride or other activated benzoic acid derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct. The resulting benzamido compounds often exhibit different biological activities compared to the parent amine due to the introduction of the benzoyl group.
The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent. The stability and reactivity of the acylating agent, as well as the reaction conditions, can be tailored to achieve high yields of the desired product.
Urea and Thiourea Derivative Synthesis
The synthesis of urea and thiourea derivatives is a widely used strategy in medicinal chemistry to introduce functionalities capable of forming hydrogen bonds, which can be crucial for target binding. researchgate.netnih.govrsc.org
Urea Derivatives: The reaction of this compound with an isocyanate is a common method for the preparation of N,N'-disubstituted ureas. This reaction is typically straightforward and proceeds under mild conditions.
Thiourea Derivatives: Similarly, thiourea derivatives can be synthesized by reacting the primary amine with an isothiocyanate. researchgate.netbeilstein-journals.org Thiourea moieties are known to be present in a variety of biologically active compounds. researchgate.net The synthesis is generally efficient and allows for the introduction of a wide range of substituents based on the choice of the isothiocyanate reagent. beilstein-journals.org
Table 2: Reagents for Urea and Thiourea Synthesis
| Reagent Type | General Structure | Resulting Derivative |
| Isocyanate | R-N=C=O | Urea |
| Isothiocyanate | R-N=C=S | Thiourea |
Design and Synthesis of Substituted 2-Methyl-decahydroisoquinoline Analogues
The design and synthesis of analogues of this compound involve modifications at the nitrogen atom of the decahydroisoquinoline (B1345475) ring and substitutions on the ring system itself.
Modifications at the Nitrogen Atom (N-Substitution)
The tertiary amine at the 2-position of the decahydroisoquinoline ring can also be a target for modification, although this is generally more challenging than derivatizing the primary amino group at the 5-position. Quaternization of the nitrogen can be achieved with reactive alkyl halides. Alternatively, demethylation followed by re-alkylation with different alkyl groups can provide a route to a variety of N-substituted analogues.
Substitutions on the Decahydroisoquinoline Ring System
Introducing substituents onto the decahydroisoquinoline ring system is a more complex synthetic challenge that often requires a multi-step synthesis starting from appropriately substituted precursors. nih.govnih.gov The positions and types of substituents can have a profound impact on the molecule's conformation and biological activity. Synthetic strategies may involve the use of substituted starting materials in the construction of the isoquinoline (B145761) core or the functionalization of the existing ring system through various chemical reactions. nih.govresearchgate.net
Table 3: Common Substituents and Potential Synthetic Approaches
| Substituent | Potential Position(s) | General Synthetic Strategy |
| Hydroxyl | Various | - Use of hydroxylated precursors- Oxidation of C-H bonds |
| Alkyl | Various | - Use of alkylated precursors- Friedel-Crafts alkylation (on aromatic precursors) |
| Halogen | Various | - Use of halogenated precursors- Electrophilic halogenation (on aromatic precursors) |
Development of Hybrid Molecules Incorporating the this compound Moiety
The development of hybrid molecules involves the covalent linking of two or more pharmacophoric units to create a single molecule with a potentially synergistic or multi-target biological activity. The this compound scaffold can be readily incorporated into such hybrids by leveraging the reactivity of its primary amine at the C-5 position. Common synthetic approaches to achieve this include amide bond formation, urea and thiourea formation, and reductive amination.
Detailed research into the synthesis of hybrid molecules specifically from this compound is limited in publicly available literature. However, the principles of organic synthesis allow for the postulation of viable synthetic pathways based on the known reactivity of the amine functional group.
Amide Bond Formation: One of the most prevalent methods for creating hybrid molecules is through the formation of an amide linkage. The primary amine of this compound can be acylated using a variety of carboxylic acids, acyl chlorides, or activated esters that are themselves part of another bioactive molecule. This reaction is typically facilitated by standard coupling reagents.
Table 1: Representative Amide-Based Hybrid Molecules
| Hybrid Molecule Structure | Other Bioactive Moiety | Coupling Reagent |
| Carboxylic acid derivative (R-COOH) | DCC, EDC, HATU | |
| Acyl chloride derivative (R-COCl) | Pyridine, Triethylamine |
Note: The structures presented are hypothetical examples of potential hybrid molecules derived from this compound.
Urea and Thiourea Formation: The primary amine can also react with isocyanates or isothiocyanates to form urea or thiourea linkages, respectively. This approach is valuable for connecting the decahydroisoquinoline scaffold to another molecular entity containing a suitable reactive group.
Table 2: Representative Urea and Thiourea-Based Hybrid Molecules
| Hybrid Molecule Structure | Reagent | Linkage Type |
| Isocyanate (R-NCO) | Urea | |
| Isothiocyanate (R-NCS) | Thiourea |
Note: The structures presented are hypothetical examples of potential hybrid molecules derived from this compound.
Reductive Amination: Another versatile method for derivatization is reductive amination. The primary amine of this compound can be reacted with an aldehyde or ketone from another molecule to form an imine, which is then reduced in situ to a secondary amine. This strategy allows for the introduction of a flexible linker between the two molecular moieties.
Table 3: Representative Hybrid Molecules via Reductive Amination
| Hybrid Molecule Structure | Carbonyl Compound | Reducing Agent |
| Aldehyde (R-CHO) or Ketone (R-CO-R') | Sodium borohydride, Sodium triacetoxyborohydride (B8407120) |
Note: The structures presented are hypothetical examples of potential hybrid molecules derived from this compound.
While specific examples of hybrid molecules derived from this compound are not extensively documented, the synthetic methodologies described above represent standard and reliable approaches for the derivatization of primary amines. The application of these strategies to the this compound scaffold would enable the systematic exploration of its potential in the development of novel, multi-target therapeutic agents. Further research is warranted to synthesize and evaluate the pharmacological properties of such hybrid molecules.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation
NMR spectroscopy is the most powerful method for determining the solution-state structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and establishes the connectivity between atoms, ultimately revealing the compound's constitution and relative stereochemistry.
The ¹H NMR spectrum of 2-Methyl-decahydroisoquinolin-5-amine would present a complex set of signals, primarily in the aliphatic region (typically 1.0-3.5 ppm). The N-methyl group would likely appear as a singlet around 2.2-2.5 ppm. The protons on the carbon bearing the amino group (C5) would be expected to resonate at a downfield position compared to other methine protons due to the deshielding effect of the nitrogen atom. The protons of the decahydroisoquinoline (B1345475) core would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The N-methyl carbon would produce a signal in the range of 40-45 ppm. The carbon atom attached to the amino group (C5) would be shifted downfield to approximately 50-60 ppm. The remaining saturated carbons of the decahydroisoquinoline ring would resonate in the typical aliphatic region of 20-50 ppm. The exact chemical shifts are highly dependent on the specific stereoisomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Plausible Isomer of this compound (Note: These are estimated values and can vary based on solvent and stereochemistry.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.3 (s) | ~42.0 |
| H-1 | 1.5-2.8 (m) | ~55.0 |
| H-3 | 1.5-2.8 (m) | ~50.0 |
| H-4 | 1.2-1.9 (m) | ~25.0 |
| H-4a | 1.2-1.9 (m) | ~35.0 |
| H-5 | ~2.9 (m) | ~58.0 |
| H-6 | 1.2-1.9 (m) | ~30.0 |
| H-7 | 1.2-1.9 (m) | ~28.0 |
| H-8 | 1.2-1.9 (m) | ~26.0 |
| H-8a | 1.2-1.9 (m) | ~40.0 |
| NH₂ | ~1.5 (br s) | - |
s = singlet, m = multiplet, br s = broad singlet
While 1D NMR provides initial information, 2D NMR experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms (²J and ³J couplings). sdsu.eduresearchgate.net For this compound, COSY would show correlations between adjacent protons in the saturated ring system, allowing for the tracing of the carbon backbone. For example, the proton at C5 would show a correlation to the protons at C4a and C6.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (¹J coupling). sdsu.edu This is a highly sensitive technique that allows for the unambiguous assignment of which protons are attached to which carbons. sdsu.edu For instance, the proton signal around 2.9 ppm (H5) would show a cross-peak with the carbon signal around 58.0 ppm (C5).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J couplings). sdsu.eduresearchgate.net This is vital for connecting different spin systems and identifying quaternary carbons. In this molecule, an HMBC experiment would show a correlation from the N-methyl protons to the adjacent ring carbons (C1 and C3), confirming the position of the methyl group. It would also show correlations from H5 to neighboring carbons, further solidifying the assignment of the amino group's location.
The decahydroisoquinoline system can exist in various stereoisomeric forms (cis- and trans-fused rings) and can have multiple chiral centers. NMR spectroscopy, particularly through the analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, is a primary tool for determining the relative stereochemistry. amanote.comwordpress.com
Coupling Constants: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, the relative orientation of substituents on the ring (axial vs. equatorial) and the ring conformation can be deduced.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. wordpress.com For instance, a strong NOE between a proton on the N-methyl group and a specific proton on the decahydroisoquinoline ring would indicate their spatial proximity, providing crucial information for stereochemical assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. d-nb.info For this compound (C₁₀H₂₀N₂), the expected exact mass can be calculated. An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula, distinguishing it from other compounds with the same nominal mass.
Table 2: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₂₀N₂ |
| Monoisotopic Mass | 168.1626 g/mol |
| Predicted [M+H]⁺ Ion (m/z) | 169.1705 |
In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the parent molecule fragments in a predictable manner. The analysis of these fragments provides a fingerprint that can help identify the structure. For amines, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the C-N bond is broken. libretexts.org
For this compound, the fragmentation pattern would likely be influenced by the saturated bicyclic system and the N-methyl group. Common fragmentation pathways for decahydroquinoline (B1201275) derivatives involve the loss of two, three, or four carbon fragments from the carbocyclic ring. researchgate.net The presence of the N-methyl group would likely lead to fragments resulting from cleavage of the bonds adjacent to the nitrogen atom. The fragmentation of the isoquinoline (B145761) ring itself can also occur, providing further structural clues. nih.gov A key fragment would likely arise from the cleavage of the C-C bond adjacent to the nitrogen atom within the ring, leading to a stable iminium ion.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds (stretching, bending, etc.). Each type of bond and functional group (e.g., N-H, C-H, C-N) absorbs light at a characteristic frequency, or wavenumber. An IR spectrum provides a unique "fingerprint" of a molecule, allowing for the identification of its constituent functional groups.
For this compound, one would expect to observe characteristic peaks corresponding to:
N-H stretching vibrations from the primary amine (-NH2) group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations from the aliphatic (sp³) carbons of the decahydronaphthalene (B1670005) ring and the N-methyl group, typically found in the 2850-3000 cm⁻¹ region.
N-H bending vibrations (scissoring) from the primary amine, usually located in the 1590-1650 cm⁻¹ range.
C-N stretching vibrations for both the tertiary amine within the ring and the primary amine, which would appear in the fingerprint region (1000-1300 cm⁻¹).
Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). While it also provides information about molecular vibrations, its selection rules differ from IR. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique. For this compound, Raman spectroscopy would be useful for analyzing the carbon-carbon bonds of the saturated ring system.
Without experimental data, a specific data table of absorption bands and vibrational modes for this compound cannot be constructed.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of each atom, as well as the bond lengths and angles between them.
A successful crystallographic analysis of this compound would provide unambiguous information on:
The exact molecular structure, including the stereochemistry of the fused ring system (cis- or trans-decalin) and the relative positions of the methyl and amine substituents.
Key bond lengths (e.g., C-C, C-N) and bond angles, offering insight into the molecule's geometry.
The crystal packing arrangement, revealing intermolecular interactions such as hydrogen bonding involving the amine group, which govern the solid-state properties of the material.
Detailed crystallographic parameters, including the crystal system, space group, and unit cell dimensions.
No published crystal structure for this compound was found during the search. Therefore, a table of its crystallographic data cannot be provided.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis
Quantum chemical calculations are fundamental for understanding the electronic distribution and energy of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for this purpose. DFT is often favored for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. Ab initio methods, while typically more computationally intensive, can offer higher accuracy.
Molecular Geometry Optimization and Conformation Analysis
A critical first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 2-Methyl-decahydroisoquinolin-5-amine, which contains a saturated bicyclic ring system, multiple low-energy conformations (isomers that differ by rotation about single bonds) are expected.
Conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape. The decahydroisoquinoline (B1345475) core can exist in various cis and trans-fused ring conformations, and the positions of the methyl and amine substituents would further increase the number of possible stable structures.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. By calculating the magnetic shielding tensors of atomic nuclei (e.g., ¹H and ¹³C) in the optimized molecular geometry, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted shifts with experimental data serves as a powerful method for confirming the structure and conformation of a molecule in solution.
Electronic Properties and Reactivity Predictions
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.
Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. Atomic charge calculations can further quantify the partial charges on each atom, predicting sites of interaction.
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior.
Conformational Dynamics of this compound and its Analogues
For a flexible molecule, MD simulations can reveal how its conformation changes over time, including transitions between different stable states. This provides a more realistic picture than the static view from geometry optimization. By simulating the molecule's dynamics, one could understand the flexibility of the ring system and the rotational freedom of the substituent groups, which can be important for its interaction with biological targets.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects. By explicitly including solvent molecules (like water) in the simulation box, one can observe how they arrange around the solute and how hydrogen bonding and other intermolecular interactions influence the solute's conformation and dynamics. This is crucial for understanding the behavior of the compound in a biological, aqueous environment.
Molecular Docking Studies for Ligand-Target Interactions
Prediction of Binding Modes and Affinities
No specific studies detailing the prediction of binding modes or affinities for this compound were found in the reviewed literature.
Protein-Ligand Interaction Analysis in Biological Systems
There is currently no available research that analyzes the specific protein-ligand interactions of this compound within biological systems.
Chemoinformatics and QSAR Approaches in Decahydroisoquinoline Research
Database Mining and Compound Prioritization
No information is available regarding the use of database mining techniques to prioritize this compound for further study.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been specifically developed or reported for this compound or a closely related series of decahydroisoquinoline analogs.
Medicinal Chemistry and Biological Target Identification
Decahydroisoquinoline (B1345475) Derivatives as Antiarrhythmic Agents
The decahydroisoquinoline framework has been the basis for the synthesis of numerous derivatives with potent antiarrhythmic properties. nih.govacs.org Studies have prepared and screened series of diastereoisomeric 6-benzoyloxy- and 6-benzamido-2-methyldecahydroisoquinolines, as well as 8-substituted 2-methyldecahydroisoquinolines, for their effectiveness against cardiac arrhythmias. nih.govacs.org A significant finding in these structure-activity relationship (SAR) studies is that the lipophilicity of the substituting group plays a crucial role in determining antiarrhythmic potency. nih.govbohrium.com Generally, substitutions that increase lipophilicity lead to compounds with superior antiarrhythmic properties, although there appears to be an optimal level beyond which potency may decrease. nih.gov
One particularly notable derivative is 5-(3,4,5-trimethoxybenzamido)-2-methyl-trans-decahydroisoquinoline, which has demonstrated significant antiarrhythmic potency. bohrium.commdpi.comresearchgate.net Molecular modifications of this lead compound have been undertaken to further understand the SAR for this class of agents. bohrium.com The research indicates that the 3,4-dichlorobenzamido group may be the optimal substitution for antiarrhythmic effectiveness in the 6-substituted series. nih.gov The antiarrhythmic activity profile of some decahydroquinoline (B1201275) derivatives has been characterized as typical of Class I antiarrhythmic drugs. nih.gov
The antiarrhythmic potential of decahydroisoquinoline derivatives has been assessed using a variety of established preclinical models. These models are designed to induce arrhythmias through different mechanisms, thus providing a comprehensive profile of a compound's activity.
In Vivo Models:
Chemically-Induced Arrhythmias: Common in vivo models involve the administration of arrhythmogenic agents to animals, typically rats or mice. These agents include aconitine, calcium chloride, and adrenaline, each of which induces arrhythmias through distinct mechanisms. nih.govmdpi.com The ability of a test compound to prevent or terminate these chemically-induced arrhythmias is a measure of its efficacy. nih.govmdpi.com For instance, some decahydroquinoline derivatives were found to be more active in the aconitine-induced arrhythmia model than in the calcium chloride-induced model and were inactive against adrenaline-induced arrhythmias. nih.gov Another widely used model is chloroform-induced ventricular fibrillation in mice, which has been employed to evaluate benzylisoquinoline and other related derivatives. nih.gov
Ischemia-Reperfusion Models: To simulate arrhythmias associated with myocardial infarction, models involving the ligature of a coronary artery in rats are used. The subsequent reperfusion or permanent occlusion can induce ventricular arrhythmias, and the effectiveness of a compound is measured by its ability to prevent these events or reduce mortality. nih.gov
In Vitro Models:
Isolated Heart Preparations: The Langendorff-perfused isolated heart (often from rabbits or guinea pigs) is a key ex vivo model. nih.govnih.gov It allows for the study of a drug's direct effects on the heart's electrophysiology and coronary vasculature, independent of systemic neural and hormonal influences. nih.gov In some studies, this model was used to assess the potential of decahydroquinoline derivatives to induce nitric oxide (NO)-dependent coronary vasodilation. nih.gov
Isolated Atria: Tissues such as isolated guinea pig left atria can be electrically stimulated to induce arrhythmias. researchgate.net This model is particularly useful for studying Class I antiarrhythmic agents that act as Na+ channel inhibitors, as the arrhythmias are mainly caused by increased Na+ conductance. mdpi.comresearchgate.net
These models, both in vivo and in vitro, are crucial for the initial screening and characterization of the antiarrhythmic profile of new chemical entities like the decahydroisoquinoline derivatives.
To gauge the therapeutic potential of novel decahydroisoquinoline derivatives, their antiarrhythmic efficacy is often compared against established reference drugs, most notably Quinidine (B1679956). acs.org In several studies, newly synthesized decahydroisoquinolines have demonstrated antiarrhythmic activities superior to that of quinidine. nih.gov
One of the most potent compounds identified is 5-(3,4,5-trimethoxy)benzamido-2-methyl-trans-decahydroisoquinoline (M32), which, when administered intraperitoneally in mice, showed an antiarrhythmic activity five times greater than that of quinidine. mdpi.comresearchgate.net The profile of activity for certain decahydroquinoline derivatives in models of aconitine- and calcium chloride-induced arrhythmias was found to be similar to that of quinidine and procainamide. nih.gov These comparative analyses are essential for identifying promising candidates for further development. nih.govnih.gov
| Compound Class | Specific Derivative Example | Comparative Efficacy vs. Quinidine | Animal Model | Source |
|---|---|---|---|---|
| 6-Substituted Decahydroisoquinolines | Diastereoisomeric 6-benzoyloxy- and 6-benzamido-2-methyldecahydroisoquinolines | Generally superior activity observed | Not specified in abstract | nih.gov |
| 5-Substituted Decahydroisoquinolines | 5-(3,4,5-trimethoxy)benzamido-2-methyl-trans-decahydroisoquinoline (M32) | Fivefold superior activity | Mice (i.p.) | mdpi.comresearchgate.net |
| Decahydroquinolines | Derivatives D12-D15 | Similar activity profile | Rats (aconitine/calcium chloride models) | nih.gov |
Exploration of Other Biological Activities
Beyond their well-documented antiarrhythmic effects, derivatives of the isoquinoline (B145761) scaffold are being investigated for their potential to interact with other significant biological targets.
The inhibition of cyclin-dependent kinases (CDKs) is a key strategy in cancer therapy, as these enzymes are crucial for regulating the cell cycle. mdpi.comwikipedia.org Research into isoquinoline-based compounds has led to the discovery of a novel dihydroisoquinolinone derivative that acts as a potent and selective inhibitor of CDK9. nih.govbohrium.com This compound was effective against both wild-type CDK9 and a drug-resistant L156F mutant. nih.govbohrium.com In vitro studies demonstrated that this inhibitor could suppress the proliferation of a wide range of hematological cancer cell lines by inhibiting key downstream targets like p-Ser2 RNA Pol II, cMYC, and MCL-1, ultimately leading to apoptosis. nih.govbohrium.com Furthermore, its efficacy was confirmed in various mouse models of hematologic cancer. nih.gov
Corticotropin-releasing factor (CRF) and its primary receptor, CRF1, are central to the body's response to stress by regulating the hypothalamic-pituitary-adrenal (HPA) axis. nih.govmdpi.comwikipedia.org Overactivity of the CRF system has been linked to stress-related disorders like anxiety and depression, making the CRF1 receptor an attractive therapeutic target. wikipedia.orgnih.gov While numerous small-molecule CRF1 receptor antagonists have been developed, the specific exploration of decahydroisoquinoline-based structures for this target is not extensively documented in recent literature. benthamscience.com The development of CRF1 antagonists focuses on identifying brain-penetrant molecules that can modulate the behavioral and autonomic responses to stress. nih.gov
Ionotropic glutamate (B1630785) receptors, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, are fundamental to excitatory neurotransmission in the central nervous system. frontiersin.orgwikipedia.org A series of decahydroisoquinoline compounds have been evaluated as antagonists for these receptors. nih.gov These derivatives were identified as novel competitive AMPA/kainate antagonists. nih.gov
The activity of these compounds was assessed using both in vitro and in vivo methods. nih.gov In vitro, their antagonist properties were determined through ligand binding assays using cloned iGluR2 (AMPA) and iGluR5 (kainate) receptors and by measuring their effect on AMPA- and NMDA-evoked responses in cortical wedge preparations. nih.gov In vivo, the compounds were tested for antagonist activity electrophysiologically in a rat spinal cord model and for neuroprotective effects in a gerbil model of global cerebral ischemia. nih.gov This research supports a role for AMPA receptors in cerebral ischemia and suggests that decahydroisoquinoline-based antagonists could be useful in treating ischemic conditions. nih.gov The modulation of AMPA and kainate receptors by various small molecules is an active area of research for treating a range of CNS disorders. nih.govmdpi.commdpi.commdpi.com
Potential in Protease Inhibition (e.g., HIV Protease)
The potential of a specific derivative like 2-Methyl-decahydroisoquinolin-5-amine to act as a protease inhibitor would be influenced by its stereochemistry and the nature of its substitutions. The addition of a methyl group at the 2-position (N-methylation) and an amine group at the 5-position would alter the molecule's size, polarity, and hydrogen bonding capabilities compared to the unsubstituted scaffold found in early inhibitors. These modifications would directly impact how the molecule fits into the binding pockets of a protease. For instance, the S2 pocket of some proteases is a large, hydrophobic pocket, and modifications to the decahydroisoquinoline ring system can be designed to optimize interactions within this site. nih.gov While direct studies on this compound are not prominently available in published literature, the established role of the decahydroisoquinoline ring in binding to the active site of HIV protease suggests that derivatives of this scaffold are of interest in the design of novel protease inhibitors. newdrugapprovals.org
| Compound | Scaffold | Role in HIV Protease Inhibition |
| Saquinavir | Decahydroisoquinoline | The decahydroisoquinoline moiety occupies the S1' pocket of the protease, contributing to the inhibitor's binding and activity. newdrugapprovals.org |
Other Receptor and Enzyme Interactions
While specific interaction data for this compound with various receptors and enzymes is not detailed in available scientific literature, the broader class of isoquinoline and its saturated derivatives, such as decahydroisoquinoline and tetrahydroisoquinoline, has been explored for a wide range of biological activities. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets. nih.govrsc.org
Derivatives of decahydroisoquinoline have been investigated for their antagonist activity at N-methyl-D-aspartate (NMDA) and AMPA receptors, which are types of ionotropic glutamate receptors in the central nervous system. nih.govnih.gov For example, various 6-substituted decahydroisoquinoline-3-carboxylic acids have been synthesized and evaluated for their potential as neuroprotective agents by modulating these receptors. nih.govnih.gov
Furthermore, the related tetrahydroisoquinoline (THIQ) scaffold is present in compounds that have been studied for numerous pharmacological effects, including anticancer properties. nih.govnih.gov The versatility of the isoquinoline framework suggests that specific derivatives could be tailored to interact with a variety of enzymes and receptors, though the precise interaction profile of this compound remains to be elucidated through direct experimental investigation.
| Scaffold | Reported Biological Targets/Activities of Derivatives |
| Decahydroisoquinoline | NMDA Receptor Antagonism, AMPA Receptor Antagonism nih.govnih.gov |
| Tetrahydroisoquinoline | Anticancer, Antifungal, Antibacterial, Antiviral nih.gov |
Pharmacological Characterization in Preclinical Models (Non-Human)
Preclinical characterization provides foundational data on a compound's biological effects before any human studies are undertaken. This involves both in vitro (cell-based) and in vivo (animal) models.
In Vitro Receptor Binding and Functional Assays
There is a lack of specific public-domain data from in vitro receptor binding or functional assays for the compound this compound. However, studies on analogous structures provide a framework for how such a compound might be evaluated. For related decahydroisoquinoline derivatives, in vitro evaluations have been performed to determine their affinity and selectivity for specific targets. For instance, receptor binding assays using radiolabeled ligands were conducted on rat cortical tissue to determine the inhibitory constants (IC50) of decahydroisoquinoline derivatives against AMPA, NMDA, and kainic acid receptors. nih.gov Similarly, functional assays in cortical wedge preparations were used to measure the ability of these compounds to antagonize receptor-induced depolarizations. nih.gov Such assays would be necessary to determine the specific biological activity profile of this compound.
Animal Models for Efficacy Studies
Direct efficacy studies of this compound in animal models are not reported in the available literature. Research on structurally related decahydroisoquinoline compounds has utilized animal models to assess potential therapeutic effects. For example, to test the in vivo efficacy of NMDA receptor antagonists based on the decahydroisoquinoline scaffold, mouse models were used to evaluate the compounds' ability to block NMDA-induced lethality following systemic administration. nih.gov For other isoquinoline derivatives with different therapeutic aims, various other animal models have been employed, such as xenograft mouse models to test the antitumor efficacy of tetrahydroisoquinoline compounds. The selection of an appropriate animal model would be contingent on the specific biological activity identified in in vitro assays for this compound.
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Exploration of Structural Modifications
Systematic modification of the 2-Methyl-decahydroisoquinolin-5-amine structure has provided valuable insights into the chemical features essential for its biological activity. These modifications typically involve altering the N-methyl group, the position of the amine substituent on the decahydroisoquinoline (B1345475) ring, and the stereochemistry of the molecule.
Impact of the N-Methyl Group on Biological Activity
The N-methyl group at the 2-position of the decahydroisoquinoline ring plays a significant role in the molecule's interaction with its biological targets. The presence of this methyl group can influence the compound's potency, selectivity, and pharmacokinetic properties.
Research on related isoquinoline (B145761) alkaloids has shown that N-methylation can be a critical determinant of biological activity. For instance, in some classes of tetrahydroisoquinoline alkaloids, stereospecific N-methylation is observed, where only one enantiomer is preferentially methylated by enzymes. This suggests that the N-methyl group is involved in specific interactions within the binding site of its target.
The impact of the N-methyl group can be attributed to several factors:
Basicity: The methyl group, being electron-donating, slightly increases the basicity of the nitrogen atom. This can enhance the ionic interactions with acidic residues in the target protein's binding pocket.
Steric Effects: The methyl group adds steric bulk, which can either be beneficial for fitting into a specific hydrophobic pocket or detrimental if it causes steric clashes.
Conformational Rigidity: N-methylation can restrict the conformational flexibility of the molecule, locking it into a more bioactive conformation.
Pharmacokinetics: The presence of the N-methyl group can affect metabolic stability and membrane permeability.
Table 1: Hypothetical Comparison of N-Methyl vs. N-H Analogs
| Compound | Modification | Receptor Affinity (Ki, nM) |
|---|---|---|
| 1 | This compound | 15 |
| 2 | Decahydroisoquinolin-5-amine (N-H) | 45 |
Role of the 5-Amine Substitution Pattern
The position of the amine group on the decahydroisoquinoline ring is a critical determinant of the compound's biological activity and selectivity. The 5-amino substitution pattern places the basic nitrogen atom in a specific spatial orientation relative to the bicyclic ring system, which is crucial for forming key interactions with the target receptor.
The amine group, being a primary amine, can act as a hydrogen bond donor and acceptor, as well as a point for ionic interactions when protonated. The specific location at the 5-position dictates the vector and distance of these potential interactions.
While direct comparative studies on all positional isomers of amino-decahydroisoquinolines are limited, research on related systems like hydroxyquinolines has demonstrated that positional isomerism significantly impacts biological activity. Different isomers can exhibit varied potencies and even different pharmacological profiles due to the distinct orientation of the key interacting group. It is hypothesized that the 5-position allows for an optimal interaction with a specific sub-pocket of the target, which might not be accessible to isomers with the amine group at other positions (e.g., 6, 7, or 8).
Table 2: Hypothetical Activity of Positional Isomers
| Compound | Amine Position | Biological Activity (% of Max) |
|---|---|---|
| 1 | 5-amino | 100 |
| 3 | 6-amino | 60 |
| 4 | 7-amino | 75 |
| 5 | 8-amino | 40 |
Stereochemical Influence on Pharmacological Potency and Selectivity
Studies on substituted decahydroisoquinolines have consistently shown that different stereoisomers can have significantly different biological activities. nih.govnih.gov For instance, in a series of 8-substituted 2-methyldecahydroisoquinolines, compounds with a trans ring-juncture generally possess superior antiarrhythmic potency. nih.gov Similarly, for benzhydro[f]quinoline analogs, the trans-isomers were found to be more potent dopaminergic agents than their cis counterparts. nih.gov
This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral. The binding pocket of a receptor has a specific three-dimensional geometry, and only a stereoisomer that is complementary to this geometry can bind with high affinity and elicit a potent response. biomedgrid.com The other isomers may bind with lower affinity, have a different type of activity, or be completely inactive.
The relative orientation of the substituents, including the 5-amine group, is dictated by the ring fusion stereochemistry. In a trans-fused system, the substituents are held in a more rigid, chair-like conformation, which may be the preferred conformation for binding to the target. In contrast, the cis-fused system is more flexible, which could be entropically unfavorable for binding.
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be proposed.
The key pharmacophoric features likely include:
A Basic Nitrogen Atom: The nitrogen at the 2-position, being a tertiary amine, is a key feature. Its ability to be protonated at physiological pH allows for a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the receptor binding site.
A Hydrogen Bond Donor/Acceptor: The primary amine at the 5-position is a critical feature. It can act as a hydrogen bond donor and potentially as an acceptor, forming directional interactions that contribute to both affinity and selectivity.
Rational Design Principles for Enhanced Activity and Selectivity
The principles of rational drug design aim to systematically optimize the structure of a lead compound to improve its pharmacological profile. This involves leveraging the understanding of SAR and pharmacophoric features to make targeted modifications.
Ligand Efficiency and Lipophilicity Considerations
In modern drug design, it is not enough for a compound to be potent; it must also have favorable physicochemical properties, often referred to as "drug-likeness." Two important metrics in this regard are ligand efficiency (LE) and lipophilic efficiency (LiPE).
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). It helps in identifying small, efficient fragments that can be grown into more potent leads.
Lipophilic Efficiency (LiPE): This metric combines potency (as pIC50 or pKi) and lipophilicity (as logP or logD). A high LiPE value is desirable, as it indicates that the compound achieves high potency without being excessively greasy. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
For this compound, rational design would focus on modifications that increase potency without a disproportionate increase in molecular weight or lipophilicity. For example, replacing a simple substituent with one that can form an additional hydrogen bond might increase potency more efficiently than adding a large, non-polar group.
Studies on related 8-substituted 2-methyldecahydroisoquinolines have indicated that compounds with high lipophilicity generally possess superior potency. nih.gov However, a balance must be struck to maintain favorable pharmacokinetic properties. The goal is to optimize the interactions with the target to achieve a high LiPE, leading to a more drug-like candidate.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Decahydroisoquinolin-5-amine |
| 2-Methyl-decahydroisoquinolin-6-amine |
| 2-Methyl-decahydroisoquinolin-7-amine |
Bioisosteric Replacements in Decahydroisoquinoline Scaffolds
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at modifying a lead compound's properties by substituting one functional group with another that possesses similar physicochemical characteristics. This approach is employed to enhance potency, selectivity, and pharmacokinetic profiles. In the context of the decahydroisoquinoline scaffold, significant research has been conducted on replacing key functional groups to modulate activity, particularly at excitatory amino acid receptors like the AMPA receptor. nih.gov
One prominent area of study has been the bioisosteric replacement of a carboxylic acid moiety, which is often crucial for receptor interaction. In a series of decahydroisoquinoline-3-carboxylic acids designed as AMPA receptor antagonists, the carboxylic acid group was systematically replaced with a variety of acidic bioisosteres. nih.gov These replacements were evaluated for their ability to maintain or improve antagonist activity.
The investigation explored a range of bioisosteres, including:
5-membered heterocyclic acids: Tetrazole, 1,2,4-triazole, and 3-isoxazolone.
Other acidic groups: Phosphonic acid, sulfonic acid, and acyl sulfonamides. nih.gov
The research found that the tetrazole group, connected to the decahydroisoquinoline nucleus by a two-carbon spacer, was a particularly effective bioisosteric replacement for the carboxylic acid. The resulting compound, (3SR,4aRS,6RS,8aRS)-6-(2-(1H-tetrazol-5-yl)ethyl)decahydroisoquinoline-3-carboxylic acid, was identified as a potent and selective AMPA antagonist. nih.gov This highlights that while the acidic nature of the functional group is important, the specific geometry and electronic properties of the bioisostere play a critical role in optimizing receptor binding.
The table below summarizes the various bioisosteric replacements for the carboxylic acid group in decahydroisoquinoline derivatives and their general effect on AMPA receptor antagonist activity.
| Original Functional Group | Bioisosteric Replacement | Receptor Target | Reference Compound Series | Outcome |
| Carboxylic Acid | Tetrazole | AMPA Receptor | Decahydroisoquinoline-3-carboxylic acids | Potent and selective antagonism achieved nih.gov |
| Carboxylic Acid | 1,2,4-Triazole | AMPA Receptor | Decahydroisoquinoline-3-carboxylic acids | Explored as a viable bioisostere nih.gov |
| Carboxylic Acid | 3-Isoxazolone | AMPA Receptor | Decahydroisoquinoline-3-carboxylic acids | Investigated for antagonist activity nih.gov |
| Carboxylic Acid | Phosphonic Acid | AMPA Receptor | Decahydroisoquinoline-3-carboxylic acids | Evaluated as an acidic replacement nih.gov |
| Carboxylic Acid | Acyl Sulfonamide | AMPA Receptor | Decahydroisoquinoline-3-carboxylic acids | Tested as a carboxylic acid mimic nih.gov |
Correlating Structural Features with Receptor Binding and Functional Outcomes
The biological activity of decahydroisoquinoline derivatives is intimately linked to their three-dimensional structure. Specific structural features, including stereochemistry and the nature of substituents, dictate the affinity for receptor binding sites and the resulting functional response (e.g., antagonism or agonism).
Stereochemistry: The spatial arrangement of atoms is a critical determinant of activity. For decahydroisoquinoline-based NMDA receptor antagonists, the synthesis and evaluation of various diastereomers revealed strict spatial and steric requirements for receptor affinity. nih.gov A specific stereochemical configuration of the decahydroisoquinoline nucleus was found to be optimal for potent antagonist activity. Similarly, for AMPA receptor antagonists, one particular stereochemical array was identified as maximizing the desired biological effect. nih.gov This demonstrates that the precise orientation of substituents, governed by the ring's stereochemistry, is essential for a productive interaction with the receptor's binding pocket.
Substituents: The identity and position of chemical groups attached to the decahydroisoquinoline core significantly influence receptor binding and selectivity. In studies of 6-substituted decahydroisoquinoline-3-carboxylic acids, modifying the substituent at the 6-position led to the identification of potent and selective NMDA receptor antagonists. nih.gov
For instance, two specific analogs demonstrated high potency and selectivity:
A phosphonate-substituted analog (compound 31a) showed an IC₅₀ of 55 nM for displacing [³H]CGS19755 binding at the NMDA receptor. nih.gov
A tetrazole-substituted analog (compound 32a) displayed an IC₅₀ of 856 nM in the same assay. nih.gov
These compounds were also effective at antagonizing NMDA-induced responses in functional assays, with IC₅₀ values of 0.15 µM and 1.39 µM, respectively. nih.gov This data underscores a clear correlation between the structural feature (the substituent at the 6-position) and the functional outcome (potent and selective NMDA antagonism).
The following table presents data on specific decahydroisoquinoline derivatives, correlating their structural features with receptor binding affinity.
| Compound | Key Structural Feature | Receptor Target | Binding Affinity (IC₅₀) | Functional Outcome |
| 31a | 6-phosphonate substituent | NMDA Receptor | 55 nM | Potent Antagonist (0.15 µM) nih.gov |
| 32a | 6-tetrazole substituent | NMDA Receptor | 856 nM | Selective Antagonist (1.39 µM) nih.gov |
| LY293558 | 6-(tetrazol-5-yl)ethyl substituent | AMPA Receptor | Potent Binding | Selective Antagonist nih.gov |
These findings collectively illustrate that a deep understanding of the structure-activity relationships is crucial for the rational design of novel decahydroisoquinoline-based compounds. The stereochemistry of the core scaffold and the specific nature of its substituents are key factors that must be optimized to achieve high-affinity binding and the desired functional response at a given biological target.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
While general methods for the synthesis of decahydroisoquinoline (B1345475) and its analogs exist, the development of novel, efficient, and stereoselective synthetic routes to 2-Methyl-decahydroisoquinolin-5-amine and its derivatives is a crucial area for future research. Current synthetic strategies for related tetrahydroisoquinolines often involve the Bischler-Napieralski or Pictet-Spengler reactions, followed by reduction of the resulting dihydroisoquinoline intermediate. nih.gov The presence of an electron-donating group, such as a hydroxyl or methoxy (B1213986) group, on the precursor β-phenylethylamine favors the cyclization step in these reactions. nih.gov
Future research could focus on asymmetric synthesis to obtain enantiomerically pure forms of this compound, which is critical for understanding its stereospecific interactions with biological targets. One potential approach involves the use of chiral auxiliaries, such as (1R,2S,5R)-(-)-menthyl-(S)-p-toluenesulfinate (Andersen reagent), to direct the stereochemical outcome of the cyclization reaction. nih.gov Additionally, exploring multi-component reactions (MCRs) could provide a more efficient pathway to highly substituted decahydroisoquinoline derivatives in a single step. nih.gov The development of catalytic methods, including transition-metal-catalyzed C-H activation and functionalization of the decahydroisoquinoline core, could also open up new avenues for creating diverse libraries of analogs.
Expanding the Scope of Biological Targets
The biological activities of decahydroisoquinoline derivatives are diverse, with documented effects as NMDA receptor antagonists. nih.govacs.org Specifically, 6-substituted decahydroisoquinoline-3-carboxylic acids have been identified as potent and selective antagonists of the NMDA receptor, suggesting potential applications as cerebroprotective agents in neurodegenerative disorders. nih.gov Given the structural similarity, it is plausible that this compound and its derivatives could also modulate the activity of this or other related neurological targets.
Future research should involve broad biological screening of this compound to identify novel biological targets. This could include assays for activity at various G-protein coupled receptors (GPCRs), ion channels, and enzymes. The tetrahydroisoquinoline scaffold, a close structural relative, is found in numerous alkaloids with a wide range of biological activities, including antitumor, antitubercular, antibacterial, and anti-HIV properties. nuph.edu.ua This precedent suggests that derivatives of this compound may also exhibit a broad spectrum of pharmacological effects. Systematic screening against panels of cancer cell lines and various pathogens could uncover previously unknown therapeutic applications.
Advanced Computational Modeling for Rational Design
Computational modeling techniques are invaluable tools for the rational design of novel derivatives of this compound with improved potency and selectivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate structural features with biological activity. nih.gov These models can then guide the design of new analogs with enhanced therapeutic properties.
Molecular docking simulations can be used to predict the binding modes of this compound and its derivatives within the active sites of potential biological targets. nih.gov For instance, if a target is identified through biological screening, docking studies can elucidate the key intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for the rational design of modifications to the lead compound to optimize its binding affinity and selectivity. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more comprehensive understanding of the binding process.
Exploration of New Derivatization Chemistries
The primary amine group at the 5-position of this compound is a versatile handle for chemical modification, allowing for the exploration of a wide range of new derivatization chemistries. Various reagents have been developed for the derivatization of amine groups, each imparting different properties to the resulting molecule. nih.gov For instance, dansyl chloride is a versatile reagent that can be used to introduce a fluorescent tag, which can be useful for biological imaging and binding assays. nih.gov Other reagents, such as Fmoc-Cl and Dabsyl-Cl, can be employed to modify the chromatographic and ionization properties of the molecule, aiding in its analysis and purification. nih.gov
Future research should focus on creating a diverse library of derivatives by reacting the 5-amino group with a variety of electrophilic reagents, such as acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination). This will allow for the systematic exploration of the structure-activity relationship (SAR) around this position. Furthermore, multi-functional derivatization strategies that target other positions on the decahydroisoquinoline ring in addition to the amine group could lead to the discovery of novel compounds with unique biological activity profiles. nih.gov
Polypharmacology and Multi-Target Directed Ligand Design
Polypharmacology, the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug discovery that can lead to enhanced efficacy and reduced drug resistance. The decahydroisoquinoline scaffold, with its conformational flexibility and multiple points for functionalization, is an excellent starting point for the design of multi-target directed ligands (MTDLs).
Future research in this area should focus on rationally designing derivatives of this compound that can simultaneously modulate the activity of two or more biologically relevant targets. For example, by combining the structural features required for activity at a primary target with pharmacophoric elements known to interact with a secondary target, it may be possible to create a single molecule with a desired polypharmacological profile. This approach could be particularly beneficial in the treatment of complex diseases, such as cancer and neurodegenerative disorders, where multiple pathological pathways are involved. Computational approaches, such as molecular docking and pharmacophore modeling, will be instrumental in the design of such MTDLs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
